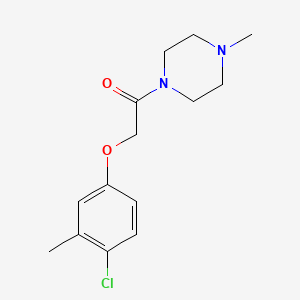![molecular formula C13H9BrN2O3 B5875126 2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a bromopyridine group through an amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, is subjected to a carbonylation reaction to introduce the carbonyl group.
Amide Bond Formation: The bromopyridine intermediate is then reacted with 2-aminobenzoic acid under amide coupling conditions. Common reagents for this step include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromopyridine moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of target enzymes, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Material Properties: In material science, the compound’s electronic properties can influence the behavior of the materials in which it is incorporated.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(5-Chloropyridin-3-yl)carbonyl]amino}benzoic acid: Similar structure but with a chlorine atom instead of bromine.
2-{[(5-Fluoropyridin-3-yl)carbonyl]amino}benzoic acid: Similar structure but with a fluorine atom instead of bromine.
2-{[(5-Iodopyridin-3-yl)carbonyl]amino}benzoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid imparts unique reactivity and properties compared to its halogenated analogs
Propiedades
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)13(18)19/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHWWFKVIDQADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)



![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B5875078.png)



![2-[2-(3,4-dimethylphenyl)sulfonylethyl]-1,3-benzoxazole](/img/structure/B5875124.png)
![5-Methyl-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B5875140.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)

